molecular formula C10H11N2NaO2 B2695933 Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate CAS No. 2138217-69-1

Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate

Cat. No. B2695933
CAS RN: 2138217-69-1
M. Wt: 214.2
InChI Key: DHTUXFOGUBEPSF-UHFFFAOYSA-M
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Description

Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate is a chemical compound with the molecular formula C10H12N2O2.Na . It has a molecular weight of 214.2 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol . This reaction gives trans-decahydroquinolines .


Molecular Structure Analysis

The InChI code for Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate is 1S/C10H12N2O2.Na/c11-10(9(13)14)4-1-2-7-6-12-5-3-8(7)10;/h3,5-6H,1-2,4,11H2,(H,13,14);/q;+1/p-1 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 214.2 . The compound’s InChI code is 1S/C10H12N2O2.Na/c11-10(9(13)14)4-1-2-7-6-12-5-3-8(7)10;/h3,5-6H,1-2,4,11H2,(H,13,14);/q;+1/p-1 .

Scientific Research Applications

Chemical Synthesis and Rearrangement Studies

Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate plays a role in chemical synthesis and rearrangement studies. For instance, Sirakanyan et al. (2015) investigated the reaction of similar tetrahydroisoquinoline compounds with bases, leading to unexpected formation of novel compounds via a Smiles-like rearrangement. This study highlights the potential of tetrahydroisoquinoline derivatives in developing new methods for synthesizing biologically interesting compounds (Sirakanyan et al., 2015).

Development of Chelating Ligands

Hu et al. (2003) described the Friedländer condensation of bromobenzaldehyde derivatives, including compounds structurally related to sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate, to afford novel chelating ligands. These ligands, particularly the 6-bromoquinoline derivatives, have shown potential in forming biquinolines or undergoing further transformations (Hu, Zhang, & Thummel, 2003).

Synthesis of Novel Heterocyclic Compounds

In the realm of organic chemistry, tetrahydroisoquinoline derivatives have been utilized in synthesizing a variety of heterocyclic compounds. Marae et al. (2021) synthesized new tetrahydroisoquinolines and related tetrahydrothieno[2,3-c]isoquinolines, demonstrating the versatility of such compounds in chemical synthesis (Marae et al., 2021).

Fluorescence and Analytical Applications

Chuanmin and Qiheng (1991) developed a fluorescence reaction using sodium 7-phenylazo-8-aminoquinoline-5-sulphonate for the determination of trace amounts of gold. This study showcases the potential of similar sodium aminoquinoline compounds in analytical chemistry and fluorescence-based detection methods (Chuanmin & Qiheng, 1991).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

sodium;5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.Na/c11-10(9(13)14)4-1-2-7-6-12-5-3-8(7)10;/h3,5-6H,1-2,4,11H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTUXFOGUBEPSF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)C(C1)(C(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate

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